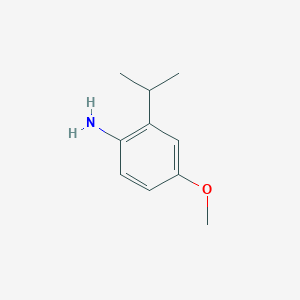![molecular formula C12H15NO4 B048342 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid CAS No. 119154-03-9](/img/structure/B48342.png)
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid, also known as HPHAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HPHAA is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis.
Wissenschaftliche Forschungsanwendungen
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant activity, which makes it useful in the prevention and treatment of oxidative stress-related diseases. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to scavenge ROS.
Biochemische Und Physiologische Effekte
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce lipid peroxidation, which is a major cause of cellular damage. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has also been shown to increase the levels of glutathione, a potent antioxidant that is essential for cellular function. In addition, 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is its ability to scavenge ROS and reduce inflammation, making it useful in the prevention and treatment of oxidative stress-related diseases and inflammatory diseases. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For the study of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid include the potential use in the treatment of neurodegenerative diseases, the development of new synthesis methods, and further studies to fully understand its mechanism of action.
Synthesemethoden
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid can be synthesized by the reaction of phenylalanine with glyoxylic acid in the presence of sodium cyanoborohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Eigenschaften
CAS-Nummer |
119154-03-9 |
|---|---|
Produktname |
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid |
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-[(2-hydroxy-2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-9(12(16)17)13-11(15)10(14)8-6-4-3-5-7-8/h3-7,9-10,14H,2H2,1H3,(H,13,15)(H,16,17) |
InChI-Schlüssel |
WHKGSZIEKMSQCL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
Kanonische SMILES |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
Synonyme |
Butanoic acid, 2-[(hydroxyphenylacetyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



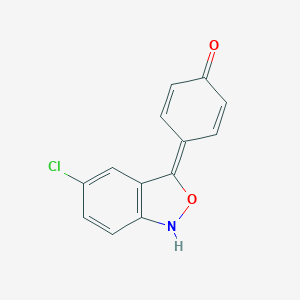
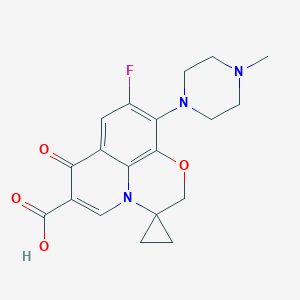
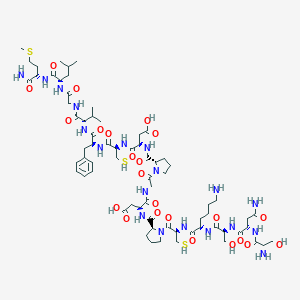
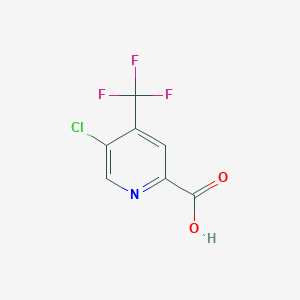
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
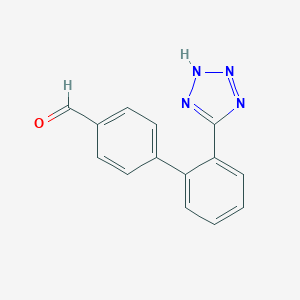


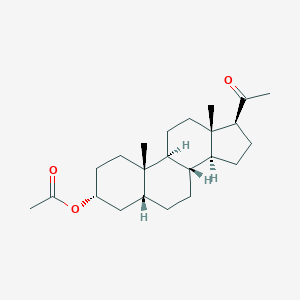
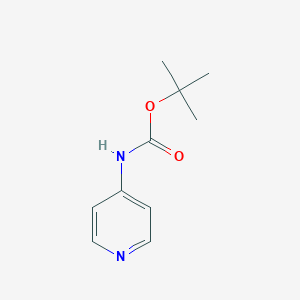
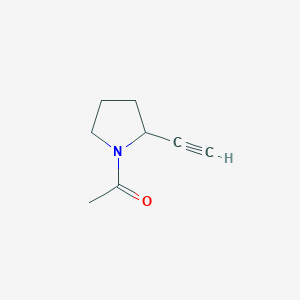
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

